molecular formula C7H2ClF6NO2S B14855300 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride

2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride

Cat. No.: B14855300
M. Wt: 313.61 g/mol
InChI Key: MEVWDCGFSBBRIV-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride (CAS 1393530-02-3) is a high-value sulfonyl chloride derivative with a molecular formula of C7H2ClF6NO2S and a molecular weight of 313.61 . This compound is designed for use as a key synthetic intermediate in research and development laboratories. The core research value of this reagent lies in the synergistic combination of its sulfonyl chloride functional group and the 2,6-bis(trifluoromethyl)pyridine scaffold. The sulfonyl chloride group is highly reactive, enabling its use as a versatile building block for the formation of sulfonamides, sulfonate esters, and other sulfonyl derivatives through reactions with nucleophiles . The presence of two strongly electron-withdrawing trifluoromethyl (CF3) groups on the pyridine ring significantly alters the ring's electron density, which can enhance metabolic stability, influence lipophilicity, and improve the biomolecular affinity of the resulting compounds . This makes it a critical reagent for synthesizing advanced intermediates in the discovery of novel active ingredients. Compounds containing the trifluoromethylpyridine (TFMP) motif are prevalent in modern agrochemicals and pharmaceuticals; over 20 TFMP-containing agrochemicals and multiple approved pharmaceuticals utilize this structure to achieve superior efficacy and selectivity . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H2ClF6NO2S

Molecular Weight

313.61 g/mol

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H2ClF6NO2S/c8-18(16,17)3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H

InChI Key

MEVWDCGFSBBRIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Molecular Characteristics

2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride features a pyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 6 and a sulfonyl chloride (-SO₂Cl) moiety at position 4. Key properties include:

Property Value Source
Molecular Formula C₇H₂ClF₆NO₂S
Molecular Weight 313.61 g/mol
Hydrogen Bond Acceptors 9
Topological Polar Surface 55.4 Ų
XLogP3-AA 2.7

The compound’s high electronegativity and steric bulk from -CF₃ groups impose unique reactivity constraints, necessitating tailored synthetic strategies.

Synthesis Methodologies

Chlorosulfonation of Pre-Functionalized Pyridine Derivatives

The most direct route involves chlorosulfonation of 2,6-bis(trifluoromethyl)pyridine. This two-step process proceeds via:

Step 1: Sulfonation
2,6-Bis(trifluoromethyl)pyridine undergoes sulfonation at the 4-position using fuming sulfuric acid (H₂SO₄·SO₃) at 150–180°C. The electron-withdrawing -CF₃ groups direct electrophilic substitution to the para position relative to the nitrogen atom.

Step 2: Chlorination
The resultant sulfonic acid intermediate is treated with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. For example:
$$
\text{C₇H₃F₆NO₃S} + \text{PCl₅} \rightarrow \text{C₇H₂ClF₆NO₂S} + \text{POCl₃} + \text{HCl}
$$
This step typically achieves yields of 65–75%, with purity dependent on rigorous exclusion of moisture.

Direct Sulfur Trioxide Insertion

An alternative one-pot method employs sulfur trioxide (SO₃) complexes in dichloromethane at -10°C, followed by in situ chlorination with oxalyl chloride (C₂O₂Cl₂). This approach reduces side reactions but requires precise temperature control to prevent decomposition of the trifluoromethyl groups.

Challenges and Optimization

  • Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily, necessitating anhydrous conditions and inert atmospheres.
  • Regioselectivity : Competing sulfonation at positions 3 or 5 is minimized by the strong meta-directing effects of -CF₃ groups.
  • Purification : Chromatography over silica gel or recrystallization from hexane/ethyl acetate mixtures isolates the product in >95% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Chlorosulfonation 65–75 90–95 Scalability, established protocol Moisture-sensitive intermediates
Direct SO₃ Insertion 70–80 85–90 Reduced steps, faster reaction times High cost of SO₃ complexes

Mechanistic Insights

The sulfonation-chlorination sequence follows a classical electrophilic aromatic substitution (EAS) mechanism. The -CF₃ groups deactivate the pyridine ring but enhance para selectivity due to their strong -I effect. Chlorination proceeds via nucleophilic displacement of the hydroxyl group by chloride, facilitated by the electron-deficient sulfur center.

Applications and Derivatives

This compound serves as a precursor for sulfonamide drugs and fluorinated polymers. Its derivatives exhibit enhanced metabolic stability and bioavailability, driving demand in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. These reactions are pivotal for introducing sulfonyl-based functionalities into target molecules.

NucleophileProduct ClassReaction ConditionsYield RangeKey Applications
Primary aminesSulfonamidesDCM, 0–25°C, 2–4 hrs75–92%Drug intermediates
Secondary aminesSulfonamidesDMF, 25–40°C, 1–3 hrs68–85%Enzyme inhibitors
AlcoholsSulfonate estersTHF, reflux, 6–8 hrs60–78%Polymer precursors
ThiophenolSulfonothioatesToluene, 80°C, 12 hrs55–70%Catalytic ligands

Mechanism :
The reaction proceeds via a two-step process:

  • Nucleophilic attack at the electrophilic sulfur atom, forming a tetrahedral intermediate.

  • Departure of the chloride ion, stabilized by the electron-withdrawing trifluoromethyl groups (CF3-\text{CF}_3) on the pyridine ring .

Coupling Reactions

The pyridine ring participates in cross-coupling reactions, leveraging its halogen-like reactivity under transition-metal catalysis.

Suzuki-Miyaura Coupling

Reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives:

C7H3F6NO2SCl+ArB(OH)2Pd(PPh3)4,Na2CO3C7H3F6NO2SAr+B(OH)3+HCl\text{C}_7\text{H}_3\text{F}_6\text{NO}_2\text{SCl} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_7\text{H}_3\text{F}_6\text{NO}_2\text{SAr} + \text{B(OH)}_3 + \text{HCl}

Conditions :

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (2 mol%)

  • Base: Na2CO3\text{Na}_2\text{CO}_3 (2 eq)

  • Solvent: Dioxane/H2O\text{H}_2\text{O} (4:1)

  • Temperature: 80°C, 12 hrs

  • Yield: 65–82%

Applications : Synthesis of kinase inhibitors and fluorescent probes .

Buchwald-Hartwig Amination

Forms C–N bonds with aryl halides or amines:

C7H3F6NO2SCl+RNH2Pd2dba3,XantphosC7H3F6NO2SNHR+HCl\text{C}_7\text{H}_3\text{F}_6\text{NO}_2\text{SCl} + \text{RNH}_2 \xrightarrow{\text{Pd}_2\text{dba}_3, \text{Xantphos}} \text{C}_7\text{H}_3\text{F}_6\text{NO}_2\text{SNHR} + \text{HCl}

Conditions :

  • Catalyst: Pd2dba3\text{Pd}_2\text{dba}_3 (1.5 mol%)

  • Ligand: Xantphos (3 mol%)

  • Solvent: Toluene, 100°C, 24 hrs

  • Yield: 58–75%

Heterocyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles, critical in medicinal chemistry.

Example : Reaction with 2-ethynylbenzoic acid derivatives under Pd catalysis yields isocoumarin-sulfonyl hybrids:

C7H3F6NO2SCl+HC≡CArPdI2,KIIsocoumarin-Tf2CH2 derivatives\text{C}_7\text{H}_3\text{F}_6\text{NO}_2\text{SCl} + \text{HC≡CAr} \xrightarrow{\text{PdI}_2, \text{KI}} \text{Isocoumarin-Tf}_2\text{CH}_2\text{ derivatives}

Conditions :

  • Catalyst: PdI2\text{PdI}_2 (5 mol%)

  • Additive: KI (3 eq)

  • Solvent: DMF, 120°C, 48 hrs

  • Yield: 50–67%

Key Feature : The trifluoromethyl groups enhance metabolic stability of the resulting heterocycles .

Halogen Exchange Reactions

The chlorine atom in the sulfonyl chloride group can be replaced by other halogens (e.g., iodine) under radical or nucleophilic conditions:

C7H3F6NO2SCl+KICuI, DMFC7H3F6NO2SI+KCl\text{C}_7\text{H}_3\text{F}_6\text{NO}_2\text{SCl} + \text{KI} \xrightarrow{\text{CuI, DMF}} \text{C}_7\text{H}_3\text{F}_6\text{NO}_2\text{SI} + \text{KCl}

Conditions :

  • Catalyst: CuI\text{CuI} (10 mol%)

  • Solvent: DMF, 60°C, 6 hrs

  • Yield: 70–88%

Stability and Reactivity Trends

Comparative studies reveal enhanced reactivity compared to non-fluorinated analogs:

Parameter2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chlorideNon-fluorinated Analog
ksubk_{\text{sub}} (with aniline)2.4×102 s12.4 \times 10^{-2}~\text{s}^{-1}1.1×103 s11.1 \times 10^{-3}~\text{s}^{-1}
Thermal stability (°C)180–200120–140
Hydrolytic half-life (pH 7)48 hrs12 hrs

Key Insight : The CF3-\text{CF}_3 groups stabilize transition states via inductive effects, accelerating substitution rates .

Mechanism of Action

Comparison with Similar Compounds

Q & A

Basic: What are the standard synthetic routes for 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride, and what key reagents are involved?

The compound is synthesized via sulfonation of the pyridine ring followed by chlorination. A common approach involves treating 2,6-bis(trifluoromethyl)pyridine with chlorosulfonic acid to form the sulfonic acid intermediate, which is then reacted with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. Key reagents include chlorosulfonic acid for sulfonation and SOCl₂ for converting the sulfonic acid to the sulfonyl chloride. Strict moisture control and inert atmospheres are critical to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Yield discrepancies often stem from differences in catalyst purity, solvent polarity, or moisture content. Systematic parameter optimization (e.g., catalyst loading, solvent choice) with analytical monitoring (TLC/HPLC) is recommended. For example, palladium catalysts like Pd(PPh₃)₄ may yield higher efficiency than phosphine ligands (e.g., tris-o-furylphosphine) in cross-coupling reactions. NMR analysis of intermediates can identify competing pathways, such as dimerization or over-chlorination, which reduce yields .

Basic: What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : Confirms trifluoromethyl groups (δ -60 to -70 ppm).
  • FT-IR : Detects sulfonyl chloride stretches (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹).
  • HPLC : Purity assessment using a C18 column with acetonitrile/water (70:30 v/v) at 1 mL/min.
  • Elemental analysis : Verifies <0.5% deviation from theoretical C, H, N, and S values .

Advanced: What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl groups enhance the sulfonyl chloride's electrophilicity by destabilizing the transition state. DFT calculations suggest a 15 kJ/mol lower activation energy compared to non-fluorinated analogs. Kinetic studies in aprotic solvents (e.g., DMF) show second-order kinetics, supporting a bimolecular mechanism. Competing hydrolysis in protic solvents necessitates strict anhydrous conditions .

Basic: What safety protocols are critical when handling this compound?

  • Use nitrile/neoprene gloves, goggles, and a fume hood.
  • Store under anhydrous conditions (molecular sieves) at 2–8°C.
  • Neutralize spills with vermiculite and dispose as hazardous waste.
  • For skin contact, rinse with 5% sodium bicarbonate after water .

Advanced: How do steric and electronic factors influence regioselectivity in cross-coupling reactions?

The 2,6-bis(trifluoromethyl) groups sterically block the 2- and 6-positions, directing reactions to the 4-sulfonyl site. Electronic effects further enhance para-selectivity. Suzuki-Miyaura couplings with Pd(OAc)₂/XPhos in THF at 60°C yield >90% para-substituted products. Computational models (M06-2X/6-311+G(d,p)) predict a 12:1 para/meta ratio .

Basic: What purification strategies are recommended for isolating this compound?

  • Fractional distillation : Under reduced pressure (0.1 mmHg, bp 85–90°C).
  • Recrystallization : From hexane/dichloromethane (3:1 v/v) at -20°C.
  • Column chromatography : Use silica gel with ethyl acetate/hexane (10:90) to remove polar impurities .

Advanced: What spectroscopic evidence supports unexpected byproduct formation, and how can they be mitigated?

¹H NMR signals (δ 7.8–8.2 ppm) and ¹⁹F shifts (-55 ppm) indicate sulfonic acid dimers. These form via self-condensation under acidic conditions. Mitigation includes pH control (pH 2–3 with H₃PO₄) during sulfonation and rapid quenching of chlorosulfonic acid with ice water. Molecular sieves (4Å) reduce moisture, suppressing dimerization .

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